Ceftiofur

Veterinary Microbiology Bovine Respiratory Disease Antimicrobial Susceptibility Testing

Ceftiofur is the veterinary-exclusive 3rd-gen cephalosporin differentiated by its unique metabolism to desfuroylceftiofur (DFC), enabling zero milk withdrawal in lactating dairy cows—a direct economic advantage over alternatives. The crystalline free acid (CCFA) formulation provides a 3.3-fold longer terminal half-life (60.6 h) vs. sodium salt, reducing animal handling from daily to single-dose treatment. With MIC90 of 0.016 μg/mL against M. haemolytica—125-fold more potent than florfenicol—and broad Gram-positive/negative coverage, procurement must be formulation-specific: CCFA for BRD single-dose protocols, sodium/hydrochloride for rapid milk clearance and zero-discard dairy applications.

Molecular Formula C19H17N5O7S3
Molecular Weight 523.6 g/mol
CAS No. 80370-57-6
Cat. No. B124693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftiofur
CAS80370-57-6
Synonyms[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarb
Molecular FormulaC19H17N5O7S3
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O
InChIInChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11-/t12-,16-/m1/s1
InChIKeyZBHXIWJRIFEVQY-IHMPYVIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 23 mg/L at 25 °C (est)

Ceftiofur CAS 80370-57-6: Scientific Procurement and Differentiation Overview for Veterinary Antimicrobial Selection


Ceftiofur (CAS 80370-57-6) is a third-generation cephalosporin antibiotic developed exclusively for veterinary use [1]. It exerts bactericidal activity by inhibiting bacterial cell wall synthesis and demonstrates a broad spectrum of activity against Gram-positive and Gram-negative pathogens of veterinary significance, including Pasteurella spp., Actinobacillus pleuropneumoniae, Haemophilus somnus, Escherichia coli, and various streptococci [2]. Ceftiofur is rapidly metabolized in vivo to its primary active metabolite, desfuroylceftiofur (DFC), which retains antimicrobial activity and is the principal analyte used for pharmacokinetic and residue monitoring [3]. Its physicochemical properties (predicted LogP: 1.891, pKa: 2.62) and commercial availability in multiple salt and formulation forms (sodium, hydrochloride, crystalline free acid) directly impact its pharmacokinetic behavior and suitability for specific clinical and production settings . Understanding the precise quantitative differences between ceftiofur and its close analogs, as well as between its own formulations, is critical for evidence-based procurement and therapeutic selection.

Why Ceftiofur CAS 80370-57-6 Cannot Be Substituted with Other Veterinary Cephalosporins or In-Class Analogs


Generic substitution between ceftiofur and other veterinary cephalosporins, such as cefquinome or ceftriaxone, is not scientifically justified due to significant and quantifiable differences in their in vitro potency against key veterinary pathogens, their divergent metabolic profiles, and their potential for selecting resistant subpopulations. For instance, while both ceftiofur and cefquinome are third-generation cephalosporins, their minimum inhibitory concentrations (MIC90) and mutant prevention concentrations (MPC) against specific pathogens like Riemerella anatipestifer and Mannheimia haemolytica differ, leading to varying therapeutic outcomes and resistance selection risks [1]. Furthermore, ceftiofur's unique metabolic pathway to desfuroylceftiofur (DFC) introduces a critical variable in antimicrobial efficacy against Gram-positive organisms like staphylococci, where the metabolite is 4- to 8-fold less potent than the parent compound—a phenomenon not observed in all cephalosporins and one that can lead to discordant susceptibility results if not accounted for [2]. The availability of ceftiofur in distinct salt forms and long-acting formulations (e.g., crystalline free acid) with widely differing pharmacokinetic profiles further complicates any attempt at simple interchange, as the duration of therapeutic effect and tissue distribution are formulation-dependent [3]. Therefore, procurement decisions must be guided by the specific quantitative evidence that differentiates ceftiofur from its closest comparators.

Quantitative Evidence for Ceftiofur CAS 80370-57-6: Direct Comparator Analysis for Informed Procurement


Superior Potency of Ceftiofur Against Mannheimia haemolytica: A Quantitative Comparison with Florfenicol and Tulathromycin

Ceftiofur demonstrates superior in vitro potency against Mannheimia haemolytica, a primary pathogen in bovine respiratory disease (BRD), compared to the commonly used alternatives florfenicol and tulathromycin [1]. In a study of 285 clinical isolates, the MIC90 for ceftiofur was 0.016 μg/mL, which is 125-fold lower than the MIC90 for florfenicol (2 μg/mL) and tulathromycin (2 μg/mL). This indicates that a much lower concentration of ceftiofur is required to inhibit 90% of bacterial growth.

Veterinary Microbiology Bovine Respiratory Disease Antimicrobial Susceptibility Testing

Comparative Potency and Resistance Selection Risk: Ceftiofur vs. Cefquinome and Florfenicol Against Riemerella anatipestifer

Against Riemerella anatipestifer, a significant pathogen in ducks, ceftiofur and cefquinome exhibit identical MIC90 values (0.5 μg/mL), both of which are 8-fold lower than that of florfenicol (4 μg/mL) [1]. However, a critical differentiation emerges when considering the mutant prevention concentration (MPC90), a measure of a drug's propensity to select for resistant mutants. The MPC90 for ceftiofur is 64 μg/mL, whereas for cefquinome it is 64 μg/mL, and for florfenicol it is 32 μg/mL. Based on the mutant selection window (MSW) theory, the hierarchy of risk for selecting resistant subpopulations was determined to be: cefquinome > ceftiofur > tilmicosin > florfenicol [2].

Veterinary Microbiology Avian Disease Antimicrobial Resistance Mutant Prevention Concentration

The Desfuroylceftiofur Differential: A Critical 4- to 8-Fold Potency Drop Against Staphylococci

A unique and often overlooked characteristic of ceftiofur is its rapid metabolism to desfuroylceftiofur (DXNL), which can significantly impact therapeutic efficacy against staphylococcal infections [1]. Direct comparison reveals that the MIC90 of DXNL (4.0-8.0 μg/mL) is 4- to 8-fold higher than that of the parent compound, ceftiofur (XNL, 1.0 μg/mL) against staphylococci. This is a class-level distinction; while both XNL and DXNL show equivalent activity against Gram-negative pathogens, a substantial potency drop is observed specifically for staphylococci and some streptococci.

Veterinary Pharmacology Drug Metabolism Antimicrobial Susceptibility Mastitis

Formulation-Driven Pharmacokinetics: Crystalline Free Acid (CCFA) Extends Therapeutic Half-Life by 3.3-Fold vs. Sodium Salt in Calves

The selection of a specific ceftiofur formulation is a critical procurement decision with direct clinical and economic consequences. A direct pharmacokinetic comparison in neonatal calves demonstrates that the crystalline free acid (CCFA) formulation provides a significantly longer duration of action compared to the sodium salt [1]. The median terminal half-life of the active metabolite, desfuroylceftiofur acetamide (DCA), was 60.6 hours for CCFA, compared to just 18.1 hours for ceftiofur sodium—a 3.3-fold increase. Consequently, the duration of time that plasma DCA concentrations remained above a therapeutic target of 2.0 μg/mL was 84.6 hours (3.5 days) for CCFA, versus only 21.7 hours (0.9 days) for the sodium formulation.

Veterinary Pharmacokinetics Drug Formulation Long-Acting Antibiotics Neonatal Calf Health

Quantified Residue Depletion Advantage: 90% Negative Milk Samples at 24 Hours Post-Treatment

A key procurement advantage for ceftiofur in the dairy industry is its rapid depletion from milk, which minimizes production losses associated with milk discard [1]. A study on intramuscularly injected ceftiofur in lactating cows demonstrated that 90% of milk samples from individual cows tested negative using a commercial screening assay (Charm Test II) just 24 hours after the last treatment dose. This rapid clearance profile is a quantifiable benefit when compared to other antibiotics that require longer milk withholding periods. The study further confirmed that label-directed use does not result in total residues exceeding the FDA-calculated safe concentration of 1 ppm ceftiofur equivalents [2].

Food Safety Drug Residue Analysis Dairy Production Withdrawal Period

Procurement of Long-Acting Hydrochloride Suspensions: 2.16-Fold Bioavailability Increase Over Excenel®

For procurement of ceftiofur hydrochloride (HCl) products, significant differences exist between commercial formulations. A novel long-acting oily suspension of ceftiofur HCl was directly compared to the reference product Excenel® (a commercial ceftiofur HCl suspension) in pigs [1]. The optimized long-acting formulation demonstrated substantial pharmacokinetic improvements: elimination half-life (T1/2ke) was increased by 1.73-fold, mean residence time (MRT) by 1.62-fold, and absolute bioavailability by 2.16-fold. Furthermore, the drug concentration was maintained above 0.15 μg/mL for 120 hours post-administration.

Pharmaceutics Veterinary Drug Formulation Pharmacokinetics Sustained Release

Evidence-Based Application Scenarios for Ceftiofur CAS 80370-57-6 in Veterinary Research and Industry


High-Value Beef and Dairy Calf Production: Strategic Use of Crystalline Free Acid (CCFA) Formulation for BRD Control

In calf production systems where bovine respiratory disease (BRD) is a major economic and health challenge, the use of ceftiofur crystalline free acid (CCFA) offers a quantifiable advantage. Evidence shows that a single subcutaneous dose of CCFA provides a 3.3-fold longer terminal half-life (60.6 h) and maintains therapeutic plasma concentrations for over 3 days, compared to less than 1 day for ceftiofur sodium [7]. This reduces the frequency of animal handling from daily injections to a single treatment, significantly lowering labor costs and stress on young calves. Furthermore, ceftiofur's superior in vitro potency (MIC90 0.016 μg/mL) against the key BRD pathogen M. haemolytica compared to alternatives like florfenicol (2 μg/mL) and tulathromycin (2 μg/mL) supports its selection as a first-line therapeutic [8]. Procurement of CCFA for this specific application is justified by both improved animal welfare outcomes and a clear return on investment through reduced labor and potentially lower morbidity and mortality.

Commercial Dairy Operations: Maximizing Milk Production with Zero-Day Milk Withdrawal Formulations

For lactating dairy cows, the economic impact of a drug's withdrawal period is paramount. Ceftiofur sodium and hydrochloride formulations are supported by evidence demonstrating rapid milk residue depletion, with 90% of cows testing negative just 24 hours after the final intramuscular dose, and label use resulting in a zero-day milk withdrawal time [7]. This is a critical differentiator from many alternative antimicrobials that require several days of milk discard. The ability to treat conditions like metritis or respiratory disease without losing a single milking provides a direct and calculable economic benefit. Furthermore, for mastitis therapy, while extralabel intramammary use requires a 7-day withdrawal, the systemic formulations allow for treatment with no milk loss, making ceftiofur a cornerstone antimicrobial for maintaining dairy profitability [8].

Porcine Production: Optimizing Treatment Protocols with High-Bioavailability Long-Acting Formulations

In swine production, where group treatment and labor efficiency are critical, the selection of a specific ceftiofur formulation is key. Evidence demonstrates that optimized long-acting ceftiofur hydrochloride suspensions can achieve a 2.16-fold increase in bioavailability and a 1.73-fold extension in half-life compared to a reference product like Excenel® [7]. This pharmacokinetic enhancement supports less frequent dosing while maintaining therapeutic concentrations, reducing both drug and labor costs. Furthermore, the comparative data showing ceftiofur's high potency against swine respiratory pathogens, coupled with a lower resistance selection risk compared to cefquinome against certain pathogens, provides a scientific basis for its inclusion in antimicrobial stewardship programs [8].

Veterinary Clinical Research and Pharmacokinetic Studies: Standardized Active Metabolite Analysis

For research scientists designing pharmacokinetic, tissue residue, or pharmacodynamic studies, ceftiofur presents a unique analytical requirement due to its rapid and complete conversion to desfuroylceftiofur (DFC) [7]. Unlike studies on other cephalosporins that may focus on the parent compound, ceftiofur research protocols must quantify DFC or its acetamide derivative to accurately assess drug exposure and predict efficacy. The well-characterized 4- to 8-fold reduction in DFC's potency against staphylococci is a critical factor for in vitro-in vivo correlation studies and susceptibility breakpoint analysis [8]. Procurement of high-purity analytical standards for both ceftiofur and DFC is therefore a fundamental requirement for conducting robust and reproducible research in this area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftiofur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.